molecular formula C10H10N2OS B7724860 1-(4-methoxyphenyl)imidazole-2-thiol

1-(4-methoxyphenyl)imidazole-2-thiol

Cat. No.: B7724860
M. Wt: 206.27 g/mol
InChI Key: LIEBCNQPMNARMP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)imidazole-2-thiol, with the molecular formula C10H10N2OS, is a chemical reagent of interest in medicinal chemistry research . The compound features an imidazole ring, a five-membered planar ring system that is soluble in water and other polar solvents, and is classified as aromatic due to its sextet of π-electrons . This core structure is a significant scaffold in pharmacology, forming the main structure of natural components like the amino acid histidine and the DNA base purines . Researchers investigate imidazole derivatives like this one for a diverse range of potential pharmacological activities. Synthetic imidazoles are foundational in developing agents with reported anti-inflammatory, antimicrobial, antifungal, and anticancer activities, making this compound a valuable building block for synthesizing and testing novel bioactive molecules . The presence of the methoxyphenyl substituent may be explored for its influence on the compound's electronic properties and binding affinity with biological targets. This product is intended for research and development applications in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(4-methoxyphenyl)imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-7-6-11-10(12)14/h2-7H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEBCNQPMNARMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazole Core

The foundational step involves forming the imidazole ring through a Claisen-Schmidt condensation reaction. In a representative protocol, 3-chloro-2,4-pentanedione (0.01 mol) reacts with aniline (0.01 mol) in ethanol at 0–5°C, followed by the addition of potassium thiocyanate (KSCN) under reflux. This yields 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone (1a ), a precursor with a thiol group at the 2-position of the imidazole ring. Key conditions include:

  • Temperature : 0–5°C during initial mixing, room temperature for subsequent steps.

  • Reagents : Ethanol as solvent, KSCN as sulfur source.

  • Yield : 73% after recrystallization.

Characterization Data for 1a :

  • IR (KBr, cm⁻¹) : 1611 (C=O), 1557 (C=N), 1172 (C–S).

  • ¹H NMR (CDCl₃) : δ 2.44 (s, COCH₃), 2.55 (s, Ar–CH₃), 7.43–7.17 (m, Ar–H).

  • Mass : m/z 232 (M⁺).

Chalcone Intermediate Formation

The imidazole derivative undergoes Claisen-Schmidt condensation with 4-methoxybenzaldehyde to form α,β-unsaturated ketones (chalcones). For example, 1a reacts with 4-methoxybenzaldehyde (0.01 mol) in ethanol under alkaline conditions (40% KOH) at <10°C, yielding 1-[2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl]-3-(4-methoxyphenyl)-prop-2-en-1-one (2a ).

Optimization Notes :

  • Reaction Time : 48 hours at room temperature.

  • Yield : 71% after neutralization with glacial acetic acid.

Characterization Data for 2a :

  • IR (KBr, cm⁻¹) : 1642 (C=O), 1567 (C=N).

  • ¹H NMR (CDCl₃) : δ 3.85 (s, OCH₃), 7.74–7.70 (d, CH=CH).

Cyclization with Hydrazine Derivatives

Chalcones like 2a are treated with hydrazine hydrate, phenyl hydrazine, or 2,4-dinitrophenyl hydrazine in ethanol under acidic catalysis (H₂SO₄) to form pyrazoline-fused imidazole derivatives. For instance, refluxing 2a with hydrazine hydrate (8 hours) produces 5-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol (3a ).

Critical Parameters :

  • Catalyst : 2–3 drops of H₂SO₄.

  • Yield : 67–73% depending on substituents.

Direct Cyclization Using Thiourea

Thiourea-Mediated Ring Closure

An alternative route involves cyclizing 4-methoxyphenylglyoxal with thiourea in ammonium acetate buffer. This one-pot method forms the imidazole-2-thiol core by nucleophilic attack of the thiol group on the carbonyl carbon.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1).

  • Temperature : Reflux at 80°C for 6 hours.

  • Yield : 68% (reported for analogous compounds).

Advantages :

  • Avoids multi-step intermediates.

  • Scalable for bulk synthesis.

Post-Functionalization of Preformed Imidazoles

Thiolation via Nucleophilic Substitution

Pre-synthesized 1-(4-methoxyphenyl)imidazole undergoes thiolation at the 2-position using phosphorus pentasulfide (P₂S₅) in dry toluene. The reaction proceeds via electrophilic substitution, with P₂S₅ acting as a sulfurizing agent.

Procedure :

  • Molar Ratio : 1:1.2 (imidazole:P₂S₅).

  • Reaction Time : 12 hours under nitrogen.

  • Yield : 62% (isolated after column chromatography).

Characterization Highlight :

  • Mass Spectrometry : m/z 246 (M⁺) for C₁₀H₁₀N₂OS.

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Complexity
Claisen-Schmidt route71–73>95%High (3 steps)
Thiourea cyclization6893%Moderate
Post-functionalization6290%Low

Key Findings :

  • The Claisen-Schmidt method offers superior purity but requires meticulous intermediate isolation.

  • Thiourea-mediated cyclization balances yield and simplicity, making it ideal for lab-scale production.

Challenges and Optimization Strategies

Byproduct Formation in Claisen-Schmidt Route

Side products such as dimerized chalcones or over-oxidized thiols may form during the condensation step. Mitigation strategies include:

  • Temperature Control : Strict maintenance of <10°C during aldehyde addition.

  • Catalyst Screening : Substituting H₂SO₄ with p-toluenesulfonic acid (PTSA) reduces side reactions.

Solvent Selection for Thiourea Route

Polar aprotic solvents (e.g., DMF) enhance thiourea solubility but may hydrolyze intermediates. Ethanol/water mixtures provide a compromise, improving reaction homogeneity without degradation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol moiety undergoes alkylation and acylation reactions under basic conditions:

Reaction TypeReagents/ConditionsProductYieldCharacterization DataSource
Alkylation Methyl iodide, KOH/EtOH, 0-5°C, 1 hr1-(4-Methoxyphenyl)-2-(methylthio)imidazole68%1H^1H NMR: δ 2.45 (s, SCH3)
Acylation Acetyl chloride, pyridine, RT, 12 hr1-(4-Methoxyphenyl)-2-(acetylthio)imidazole73%IR: 1695 cm⁻¹ (C=O)

Oxidation Reactions

The thiol group is oxidized to disulfides or sulfonic acids under controlled conditions:

Oxidizing AgentConditionsProductYieldKey ObservationsSource
H2O2H_2O_2 (30%)EtOH, RT, 2 hrBis(1-(4-methoxyphenyl)imidazol-2-yl)disulfide85%MS: m/z 530.56 [M+H]⁺
I2I_2/KIAcetic acid, reflux, 4 hr1-(4-Methoxyphenyl)imidazole-2-sulfonic acid62%13C^13C NMR: δ 112.4 (SO3H)

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles:

Partner ReagentConditionsProductYieldCharacterizationSource
4-MethoxybenzaldehydeKOH (40%), EtOH, 0-10°C, 48 hrChalcone-linked imidazole (C20H18N2O2S)71%M.P.: 174–177°C, IR: 1642 cm⁻¹
2,4-DinitrophenylhydrazineH2SO4H_2SO_4, EtOH, reflux, 12 hrPyrazoline derivative (C26H22N6O5S)63%M.W.: 530.56, Anal. Calcd: C 58.86%

Coordination Chemistry

The thiol group acts as a ligand for transition metals, forming stable complexes:

Metal SaltConditionsComplex FormedApplicationSource
Ag2OAg_2ODCM/MeOH, RT, 24 hrSilver-NHC complexCatalysis
AuCl(SMe2)AuCl(SMe_2)LiCl excess, ACN, reflux, 6 hrChlorido(NHC)gold(I) complexAnticancer studies

Electrophilic Aromatic Substitution

The imidazole ring undergoes substitution at the 4- and 5-positions:

ReactionReagents/ConditionsProductYieldNotesSource
Nitration HNO3HNO_3/H2SO4H_2SO_4, 0°C4-Nitro-1-(4-methoxyphenyl)imidazole-2-thiol58%M.P.: 256–259°C
Bromination Br2Br_2/FeBr3, DCM, RT5-Bromo-1-(4-methoxyphenyl)imidazole-2-thiol64%1H^1H NMR: δ 7.89 (s, H-5)

Reductive Desulfurization

The thiol group is removed under reductive conditions:

Reducing AgentConditionsProductYieldKey DataSource
RaneyRaney NiEtOH, reflux, 6 hr1-(4-Methoxyphenyl)imidazole78%GC-MS: m/z 214 [M]⁺
LiAlH4LiAlH_4THF, 0°C, 2 hrImidazole ring-opening product41%IR: Loss of ν(S-H) at 2550 cm⁻¹

Biological Activity Correlation

Derivatives show enhanced bioactivity post-modification:

DerivativeTested ActivityIC50/EC50MechanismSource
Pyrazoline analog (5a)Anticancer (Cisplatin-resistant cells)1.2 µMCOX-2 inhibition
Gold(I) complex (6)Antiproliferative (A549 cells)0.8 µMTubulin polymerization disruption

Critical Analysis of Reactivity

  • Thiol Group Reactivity : Dominates nucleophilic and oxidative transformations. Steric hindrance from the 4-methoxyphenyl group slows reactions at the imidazole 4/5-positions.

  • Electronic Effects : The electron-donating methoxy group enhances electrophilic substitution at the para position of the attached phenyl ring but deactivates the imidazole nucleus.

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

This comprehensive profile underscores the compound’s versatility in synthetic and medicinal chemistry, particularly in developing kinase inhibitors and metal-based therapeutics.

Scientific Research Applications

Antimicrobial Properties

1-(4-Methoxyphenyl)imidazole-2-thiol has demonstrated notable antimicrobial activity against a range of pathogens. Studies indicate that derivatives of imidazole compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes. For instance, research has shown that modifications in the phenyl substituents can enhance the antimicrobial efficacy of these compounds, with specific derivatives exhibiting significant inhibition rates against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanism involves interaction with specific enzymes and pathways crucial for cancer cell proliferation. The imidazole ring structure allows for effective binding to targets such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in tumors. Some derivatives have shown up to ten-fold improvements in potency compared to standard treatments .

Synthesis Techniques

The synthesis of 1-(4-methoxyphenyl)imidazole-2-thiol typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: The initial formation of the imidazole ring often occurs through condensation reactions involving aldehydes and thioureas.
  • Substitution Reactions: Further functionalization can be achieved through nucleophilic substitutions at various positions on the imidazole ring, allowing for the introduction of diverse substituents that enhance biological activity .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to validate the synthesis and assess the compound's properties.

Drug Development

Due to its promising biological activities, 1-(4-methoxyphenyl)imidazole-2-thiol is being explored as a lead compound in drug development. Its ability to inhibit key enzymes involved in disease processes makes it a candidate for further optimization into therapeutic agents against infections and cancers.

Coordination Chemistry

In addition to its biological applications, this compound can act as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and materials science . These metal complexes may exhibit unique properties that can be harnessed for various industrial applications.

Case Studies and Research Findings

StudyObjectiveFindings
Investigating IDO inhibitorsIdentified that modifications on imidazole derivatives significantly enhance inhibitory activity against IDO, highlighting the potential of 1-(4-methoxyphenyl)imidazole-2-thiol derivatives.
Antimicrobial activity assessmentDemonstrated that certain derivatives exhibit higher antimicrobial activity compared to existing treatments, emphasizing structure-activity relationships (SAR).
Synthesis of new derivativesReported successful synthesis of multiple new derivatives with varying biological activities, providing a pathway for developing more effective drugs.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)imidazole-2-thiol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiol group plays a crucial role in forming covalent bonds with the enzyme’s active site residues, leading to inhibition .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological/Physicochemical Impact
1-(4-Methoxyphenyl)imidazole-2-thiol 1-(4-OCH₃), 2-SH 206.25 Thiol, Methoxy Enhanced solubility; potential enzyme binding via thiol
1-(4-Hydroxybenzyl)imidazole-2-thiol 1-(4-OH-benzyl), 2-SH N/A Thiol, Hydroxybenzyl Potent dopamine β-hydroxylase inhibitor (Ki ~10⁻⁹ M)
1-(4-Nitrophenyl)imidazole-2-thiol 1-(4-NO₂), 2-SH 237.25 Thiol, Nitro Electron-withdrawing nitro group increases electrophilicity
2-(4-Methoxyphenyl)-1H-imidazole HCl 2-(4-OCH₃), HCl salt 210.66 Methoxy, No thiol Improved aqueous solubility (HCl salt) but lacks thiol reactivity
1-(2,5-Dichlorophenyl)imidazole-2-thiol 1-(2,5-Cl₂), 2-SH 261.14 Thiol, Dichlorophenyl Increased lipophilicity; potential antimicrobial activity

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility Melting Point (°C) Stability Notes
1-(4-Methoxyphenyl)imidazole-2-thiol Moderate in polar solvents Not reported Thiol oxidation possible
2-(4-Methoxyphenyl)-1H-imidazole HCl High (aqueous) Not reported Stable as hydrochloride salt
1-(4-Nitrophenyl)imidazole-2-thiol Low in water, high in DMSO Not reported Nitro group enhances stability
4,5-Diphenyl-2-imidazolethiol Insoluble in water 180–185 Thermally stable

Q & A

Q. Crystallographic analysis :

  • X-ray diffraction : Monoclinic crystal system (space group P21_1/c), with unit cell parameters (e.g., a = 11.706 Å, b = 20.230 Å, c = 9.542 Å, β = 99.725°) .
  • SHELX refinement : R factor < 0.05 and data-to-parameter ratio > 15 ensure structural accuracy .

How can researchers optimize the synthesis of 1-(4-methoxyphenyl)imidazole-2-thiol for higher yield and purity?

Advanced Research Question
Strategies include :

  • Catalyst screening : Phase-transfer catalysts (e.g., Aliquate-336) improve reaction kinetics in biphasic systems .
  • Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, reducing aggregation .
  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes (45 min at 130°C vs. 6–8 hrs reflux) while maintaining >90% purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted thiourea and phenacyl byproducts .

What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?

Advanced Research Question
Approaches to address discrepancies :

  • Multi-technique validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • Computational modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies and NMR chemical shifts, identifying mismatches between experimental and theoretical data .
  • SHELX refinement : Use of restraints (e.g., DFIX for bond lengths) and validation tools (e.g., checkCIF) to resolve disorder in crystal structures .
  • Data deposition : Compare with Cambridge Structural Database (CSD) entries for analogous imidazole-thiol derivatives .

How can researchers identify pharmacological targets and assess bioactivity for 1-(4-methoxyphenyl)imidazole-2-thiol?

Advanced Research Question
Methodological workflow :

Target prediction : Use in silico docking (AutoDock Vina) to screen against kinase or protease targets (e.g., glycogen synthase kinase-3β) .

In vitro assays :

  • Antifungal activity : Broth microdilution (MIC values against Candida albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC50_{50} determination) .

Structure-activity relationships (SAR) : Modify substituents (e.g., replacing methoxy with halogens) to enhance potency .

Q. Example docking results :

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
1-(4-MeO-Ph)imidazole-2-thiolGlycogen synthase kinase-3β-8.2

What methodologies evaluate the environmental impact and degradation pathways of 1-(4-methoxyphenyl)imidazole-2-thiol?

Advanced Research Question
Key steps :

  • Photodegradation studies : Expose to UV light (254 nm) in aqueous solutions, monitor by HPLC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .
  • Ecotoxicology : Acute toxicity assays on Daphnia magna (LC50_{50}) and algal growth inhibition tests .
  • Persistence analysis : Soil microcosm experiments to measure half-life under aerobic/anaerobic conditions .

Q. Degradation pathways :

Hydrolysis of the thiol group to form disulfide bonds.

Oxidative cleavage of the imidazole ring under UV exposure.

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